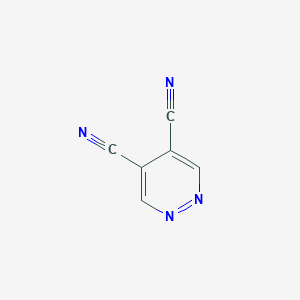

4,5-Pyridazinedicarbonitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

pyridazine-4,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2N4/c7-1-5-3-9-10-4-6(5)2-8/h3-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJGFZOPMPJASM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=N1)C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452883 | |

| Record name | 4,5-Pyridazinedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17412-15-6 | |

| Record name | 4,5-Pyridazinedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,5 Pyridazinedicarbonitrile and Analogs

De Novo Synthesis Strategies

The formation of the pyridazine (B1198779) ring is the cornerstone of de novo synthesis. This can be achieved through several strategic cyclization reactions, two of which are particularly pertinent to the synthesis of 4,5-pyridazinedicarbonitrile.

Cyclization Reactions Involving Dicarbonyl Precursors and Cyano-Substituted Hydrazines

A foundational method for the synthesis of the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound with a hydrazine (B178648) derivative. In the context of preparing 4,5-pyridazinedicarbonitrile through this route, the reaction would theoretically involve a dicarbonyl precursor reacting with a hydrazine species bearing cyano groups. This approach aims to introduce the nitrile functionalities at the desired positions during the ring-forming step. The general mechanism involves the initial formation of a dihydropyridazine (B8628806), which then undergoes oxidation to the aromatic pyridazine. The selection of a suitable dicarbonyl compound and a cyano-substituted hydrazine is critical for the successful synthesis of the target molecule. While this remains a plausible synthetic strategy, specific examples detailing the use of cyano-substituted hydrazines for the direct synthesis of 4,5-pyridazinedicarbonitrile are not extensively documented in the reviewed literature.

Dehydration of Pyridazine-4,5-bis(carboxamide) Derivatives

A well-established and direct method for the synthesis of 4,5-pyridazinedicarbonitrile is the dehydration of pyridazine-4,5-bis(carboxamide). This method was first reported by Di Stefano and Castle in 1968. researchgate.net The precursor, pyridazine-4,5-bis(carboxamide), is typically prepared from pyridazine-4,5-dicarboxylic acid. The dicarboxylic acid can be synthesized and then converted to its corresponding diester, such as dimethyl or diethyl pyridazine-4,5-dicarboxylate. Subsequent amidation of the diester with ammonia (B1221849) furnishes the required pyridazine-4,5-bis(carboxamide). The final step involves the dehydration of the bis(carboxamide) using a suitable dehydrating agent, such as phosphorus oxychloride (POCl₃), to yield 4,5-pyridazinedicarbonitrile.

In 1985, a more direct route to the intermediate diethyl pyridazine-4,5-dicarboxylate was developed by Heinisch and Lötsch. researchgate.net This method utilizes a radical bis-ethoxycarbonylation of commercially available pyridazine, following the Minisci procedure, thereby providing a more streamlined synthesis of the key precursor to the bis(carboxamide). researchgate.net

| Precursor | Reagents and Conditions | Product | Reference |

| Pyridazine-4,5-dicarboxylic acid | 1. Esterification (e.g., MeOH, H⁺) 2. Amidation (NH₃) 3. Dehydration (e.g., POCl₃) | 4,5-Pyridazinedicarbonitrile | researchgate.net |

| Pyridazine | Radical bis-ethoxycarbonylation (Minisci procedure) | Diethyl pyridazine-4,5-dicarboxylate | researchgate.net |

| Pyridazine-4,5-bis(carboxamide) | Dehydrating agent (e.g., POCl₃) | 4,5-Pyridazinedicarbonitrile | researchgate.net |

Post-Synthetic Modification and Derivatization Approaches

The synthesis of 4,5-pyridazinedicarbonitrile and its analogs can also be achieved by modifying a pre-formed pyridazine ring. These methods often involve the introduction or manipulation of functional groups on the pyridazine core.

Nucleophilic Displacement Reactions on Halogenated Pyridazine Intermediates

A common strategy for introducing cyano groups onto a heterocyclic ring is through the nucleophilic displacement of halogen substituents. For the synthesis of 4,5-pyridazinedicarbonitrile, a dihalogenated pyridazine, such as 4,5-dichloropyridazine, would serve as the starting material. The reaction of this intermediate with a cyanide source, typically an alkali metal cyanide like potassium cyanide (KCN) or sodium cyanide (NaCN), in a suitable solvent would lead to the substitution of the halogen atoms with cyano groups. The success of this reaction is contingent on the reactivity of the halogenated pyridazine towards nucleophilic attack. Electron-withdrawing groups on the pyridazine ring can enhance its susceptibility to nucleophilic substitution.

| Starting Material | Reagent | Product |

| 4,5-Dichloropyridazine | Potassium Cyanide | 4,5-Pyridazinedicarbonitrile |

| 4,5-Dibromopyridazine | Sodium Cyanide | 4,5-Pyridazinedicarbonitrile |

Reductive Dehalogenation Techniques in Pyridazine Synthesis

Reductive dehalogenation is a valuable technique for the removal of halogen atoms from a molecule. In the context of pyridazine synthesis, this method can be employed to prepare pyridazine derivatives that might be difficult to access directly. For instance, a polyhalogenated pyridazine could be selectively dehalogenated to yield a less substituted analog. This can be particularly useful for creating a diverse range of pyridazine-based compounds. Common methods for reductive dehalogenation include catalytic hydrogenation, using a metal catalyst such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or hydrazine. Other reducing agents, including zinc dust in acetic acid or sodium borohydride (B1222165) in the presence of a catalyst, can also be effective. While a versatile method, specific applications of reductive dehalogenation to produce 4,5-pyridazinedicarbonitrile analogs from more halogenated precursors require careful consideration of the reactivity and selectivity of the dehalogenation conditions.

Alkylation Reactions of Pyridazine Derivatives

The alkylation of pyridazine derivatives is a key method for the synthesis of a wide array of analogs. In the case of pyridazinecarbonitriles, alkylation can occur at the nitrogen atoms of the pyridazine ring. The reaction typically involves the treatment of the pyridazine derivative with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide) or a dialkyl sulfate, in the presence of a base. The choice of base and reaction conditions can influence the regioselectivity of the alkylation, particularly in unsymmetrically substituted pyridazines. This approach allows for the introduction of various alkyl groups, enabling the fine-tuning of the physicochemical and biological properties of the resulting pyridazine analogs.

| Pyridazine Derivative | Alkylating Agent | Base | Product |

| 4,5-Pyridazinedicarbonitrile | Methyl Iodide | Potassium Carbonate | N-Methyl-4,5-pyridazinedicarbonitrile |

| 3-Chloro-4,5-pyridazinedicarbonitrile | Ethyl Bromide | Sodium Hydride | N-Ethyl-3-chloro-4,5-pyridazinedicarbonitrile |

Halogenation Reactions of Pyridazine Derivatives

Halogenated pyridazine derivatives are crucial intermediates in the synthesis of a wide range of functionalized pyridazine compounds. Various methods have been developed for the preparation of chloropyridazine and bromopyridazine analogs.

One common approach involves the use of phosphorus oxychloride (POCl₃) to convert pyridazinone precursors into their corresponding chloropyridazine derivatives. For instance, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones can be treated with phosphorus oxychloride to yield the 3-chloropyridazine (B74176) derivative researchgate.netmtak.hu. This reaction is a standard method for introducing a chlorine atom onto the pyridazine ring, which can then serve as a leaving group for subsequent nucleophilic substitution reactions.

Another strategy for the synthesis of chloropyridazines starts from dihydroxypyridazine precursors. For example, 3,6-dihydroxypyridazine can be reacted with phosphorus pentachloride (PCl₅) or N-chlorosuccinimide (NCS) in the presence of hydrochloric acid and ethanol (B145695) to produce 3,6-dichloropyridazine (B152260).

The synthesis of bromopyridazine derivatives has also been reported through multi-step reaction sequences. An industrial preparation method for 4-bromopyridazine (B57311) begins with the chlorination of 3,6-dichloropyridazine to yield 3,4,6-trichloropyridazine. This intermediate is then converted to 3,6-dichloro-4-hydroxypyridazine, followed by dehalogenation to 4-hydroxypyridazine, and finally bromination to afford 4-bromopyridazine.

These halogenation reactions provide access to a variety of pyridazine building blocks that are essential for the synthesis of more complex analogs, potentially including precursors to 4,5-pyridazinedicarbonitrile.

Optimization of Reaction Conditions and Yields in 4,5-Pyridazinedicarbonitrile Synthesis

The efficiency of chemical syntheses is highly dependent on the optimization of reaction conditions. In the context of 4,5-pyridazinedicarbonitrile and related compounds, researchers have investigated the impact of various parameters to maximize product yields.

A key method for the synthesis of 4,5-pyridazinedicarbonitrile involves the dehydration of pyridazine-4,5-dicarboxamide. This precursor is typically obtained from pyridazine-4,5-dicarboxylic acid via the corresponding diester. Another established route is the radical bis-ethoxycarbonylation of pyridazine to form diethyl pyridazine-4,5-dicarboxylate, which can then be converted to the dinitrile.

While detailed optimization studies for the direct synthesis of 4,5-pyridazinedicarbonitrile are not extensively documented in readily available literature, related research on the reactions of 4,5-dicyanopyridazine (DCP) provides insights into reaction control. For instance, in the synthesis of phthalonitriles from DCP and enamines, a two-step, one-pot procedure was developed to improve yields. The initial reaction is carried out at room temperature in dichloromethane, followed by the addition of acetic acid and heating to 50 °C to promote the elimination step, resulting in almost quantitative yields of the desired phthalonitriles. This demonstrates how careful control of temperature and reagents can significantly enhance the outcome of reactions involving dicyanopyridazines.

The following table summarizes the effect of reaction conditions on the yield of phthalonitriles from the reaction of 4,5-dicyanopyridazine with various dienophiles, illustrating the importance of optimization.

| Dienophile | Conditions | Yield (%) |

| Ynamine | Room Temperature | 85 |

| Silylacetylenes | 110 °C | ~100 |

| Hindered Alkynes | 150 °C, Xylene | 42-72 |

| Cyclic Enamines | Room Temp, then 50 °C with Acetic Acid | ~100 |

This data highlights that temperature and the nature of the reactants are critical factors in achieving high yields in reactions involving the 4,5-dicyanopyridazine core.

Catalytic Methodologies in Pyridazinedicarbonitrile Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and milder reaction conditions. In the synthesis of pyridazinedicarbonitriles and their precursors, both metal-based and non-metal catalysts have been employed.

A significant catalytic application is the palladium-catalyzed aminocarbonylation of dihalopyridazines to produce pyridazine dicarboxamides, which are direct precursors to 4,5-pyridazinedicarbonitrile. For example, the reaction of 3,6-diiodopyridazine (B154836) with various amines and carbon monoxide in the presence of a palladium catalyst, such as dihalobistriphenylphosphinepalladium(II), yields the corresponding 3,6-diamides in moderate to high yields researchgate.netmtak.hu. This method provides a direct route to the dicarboxamide intermediate under relatively mild conditions.

In the broader context of pyridazine synthesis, other catalytic systems have been utilized. For instance, a catalytic amount of zinc chloride (ZnCl₂) has been used in the fusion reaction of a pyridazine derivative with ammonium (B1175870) acetate (B1210297) to form an imidazo[4,5-c]pyridazinone. While not a direct synthesis of the target dicarbonitrile, this illustrates the use of Lewis acid catalysis in the modification of the pyridazine scaffold.

Furthermore, copper(II)-catalyzed aerobic cyclizations have been employed to synthesize pyridazine and 1,6-dihydropyridazine derivatives. The choice of solvent in these reactions can direct the outcome, with acetonitrile (B52724) favoring the formation of 1,6-dihydropyridazines and acetic acid leading to the fully aromatized pyridazines.

These examples underscore the importance of catalytic methods in the synthesis and functionalization of pyridazine rings, offering efficient routes to key intermediates like pyridazine dicarboxamides, which are essential for the preparation of 4,5-pyridazinedicarbonitrile. The development of novel catalytic systems remains an active area of research for the synthesis of this and other important heterocyclic compounds.

Reactivity Landscapes and Mechanistic Insights of 4,5 Pyridazinedicarbonitrile

Inverse Electron-Demand Hetero Diels-Alder (HDA) Reactions of 4,5-Dicyanopyridazine

Contrary to the expected low reactivity of electron-deficient pyridazines in intermolecular HDA reactions, 4,5-dicyanopyridazine displays significant reactivity as a heterocyclic azadiene. mdpi.comresearchgate.net This inverse electron-demand cycloaddition involves the reaction of an electron-poor diene (in this case, DCP) with an electron-rich dienophile. wikipedia.org The presence of the two electron-withdrawing nitrile groups on the pyridazine (B1198779) ring lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the dienophile. researchgate.netwikipedia.org

Cycloadditions with Alkenes and Alkynes as Dienophiles

4,5-Dicyanopyridazine readily undergoes HDA reactions with both alkenes and alkynes. mdpi.comdntb.gov.ua The reaction with alkenes leads to the formation of dicyanocyclohexa-1,3-dienes. mdpi.combu.edu For instance, the reaction of DCP with styrene (B11656) at elevated temperatures in the presence of a palladium on carbon catalyst to promote aromatization yields the corresponding substituted phthalonitrile. bu.edu Similarly, cycloalkenes can act as dienophiles, producing bicyclic dicyanocyclohexadienes. bu.edu

When alkynes are used as dienophiles, the initial cycloadducts undergo a retro-Diels-Alder reaction, extruding nitrogen to afford substituted phthalonitriles in good yields. mdpi.com This provides a direct and efficient method for the synthesis of these valuable aromatic dinitriles. mdpi.com

Table 1: Synthesis of Phthalonitriles from Reactions of DCP with Alkynes mdpi.com

| Alkyne Dienophile | Product | Yield (%) |

| Phenylacetylene | 4-Phenylphthalonitrile | 65 |

| 1-Octyne | 4-Hexylphthalonitrile | 70 |

| Diphenylacetylene | 4,5-Diphenylphthalonitrile | 78 |

Reactivity with Enamines and Heterocyclic Dienophiles

Enamines, being electron-rich alkenes, are excellent dienophiles for HDA reactions with 4,5-dicyanopyridazine. mdpi.comresearchgate.net The reaction proceeds through an initial cycloaddition, followed by the elimination of nitrogen and the amine moiety to yield substituted phthalonitriles. mdpi.com

DCP also reacts with heterocyclic dienophiles, such as pyrrole (B145914) and indole (B1671886) derivatives. mdpi.comresearchgate.net These reactions provide a direct route for benzoannelation, leading to the formation of dicyano-indoles and -carbazoles, respectively. mdpi.comresearchgate.net The reaction conditions can be controlled to favor either the HDA pathway or a competing nucleophilic aromatic substitution pathway. mdpi.comresearchgate.net

Formation of Polycyclic Carbo- and Hetero-Cage Systems via Pericyclic Domino Processes

A particularly noteworthy application of the HDA reactivity of 4,5-dicyanopyridazine is its use in the synthesis of complex polycyclic carbo- and hetero-cage systems. mdpi.comresearchgate.net When reacted with suitable bis-dienophiles (dienes that can react twice), DCP acts as a masked bis-diene, initiating a three-step pericyclic homodomino process. researchgate.netnih.gov This one-pot reaction sequence often proceeds with high efficiency, affording the intricate cage structures in high yields as the sole reaction products. mdpi.comresearchgate.net

A prime example is the almost quantitative formation of a tetracyclic cage system from the reaction of DCP with cycloocta-1,5-diene. mdpi.comresearchgate.net This high reactivity contrasts sharply with other electron-poor 1,2-diazines, highlighting the unique nature of DCP. mdpi.comresearchgate.net The reaction with 2,3-dimethylbuta-1,3-diene also yields a tricyclic carbo-cage compound as the major product. bu.edu Similarly, using diallyl ether as the bis-dienophile leads to the formation of a tricyclic hetero-cage system. bu.edu

Table 2: Examples of Polycyclic Cage Systems from DCP and Bis-Dienophiles researchgate.netbu.edu

| Bis-Dienophile | Product Type | Yield (%) |

| Cycloocta-1,5-diene | Tetracyclic carbo-cage | ~100 |

| 2,3-Dimethylbuta-1,3-diene | Tricyclic carbo-cage | 64 |

| Diallyl ether | Tricyclic hetero-cage | Not specified |

Regiochemical and Stereochemical Aspects of HDA Reactions

The Diels-Alder reaction, including its inverse electron-demand variant, is governed by specific stereochemical rules. The Alder-Stein principle states that the stereochemistry of the reactants is preserved in the products. wikipedia.org This means that if substituents are cis in the dienophile, they will be syn (on the same side) in the product, and if they are trans, they will be anti (on opposite sides) in the product. wikipedia.org

In the context of 4,5-dicyanopyridazine reacting with unsymmetrical dienophiles, regioselectivity becomes a key consideration. For instance, the reaction of DCP with myrcene, an unsymmetrical diene, exhibits complete sitoselectivity, affording a single product. nih.gov However, the reaction with (R)-(-)-β-citronellene results in a mixture of homochiral diastereomers. nih.gov The regiochemical outcome is influenced by the electronic and steric properties of both the diene and the dienophile.

Nucleophilic Aromatic Substitution (SNAr) Pathways of 4,5-Pyridazinedicarbonitrile

In addition to its role as a diene in HDA reactions, 4,5-dicyanopyridazine can also act as a highly reactive heterocyclic electrophile, particularly at the C-4 position. mdpi.comresearchgate.net This allows it to undergo nucleophilic aromatic substitution (SNAr) reactions. The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group. libretexts.org The presence of electron-withdrawing groups, such as the nitrile groups in DCP, is crucial for activating the ring towards nucleophilic attack. libretexts.orgmasterorganicchemistry.com

Reactions Involving Cyanide as a Leaving Group

An exceptional feature of the reactivity of 4,5-dicyanopyridazine is its ability to undergo SNAr reactions where a cyanide group acts as the leaving group. mdpi.comresearchgate.net This is noteworthy as the cyanide anion is not a typical leaving group in such reactions. However, in the case of certain cyanoazines, including DCP, the displacement of the cyanide function by strong nucleophiles is possible. researchgate.netnih.gov

For example, under specific experimental conditions, the reaction of DCP with pyrrole and indole derivatives proceeds via a formal SNAr2 process, where these heterocycles act as carbon nucleophiles. mdpi.comresearchgate.net This results in the formation of cyanopyrrolyl- and cyanoindolyl-pyridazines, respectively. mdpi.comresearchgate.net The ability to use the cyanide group as a leaving group provides increased flexibility in synthetic strategies, as the resulting products can be further diversified. researchgate.netnih.gov The competition between the HDA and SNAr pathways can often be controlled by careful manipulation of the reaction conditions. mdpi.comresearchgate.net

Carbon Nucleophile Addition to the Pyridazine Core

The electron-deficient nature of the pyridazine ring in 4,5-pyridazinedicarbonitrile, accentuated by the two nitrile groups, makes it a potential target for nucleophilic attack. While the primary focus of reactivity often lies with the nitrile groups, the pyridazine core can participate in reactions with strong carbon nucleophiles. These reactions can lead to the formation of new carbon-carbon bonds and potentially to the construction of more complex heterocyclic systems.

The addition of carbon nucleophiles to electron-deficient heteroaromatic rings is a known strategy for their functionalization. nih.govmasterorganicchemistry.comyoutube.com In the context of pyridazine derivatives, the position of attack is governed by the electronic distribution within the ring. For 4,5-pyridazinedicarbonitrile, the carbon atoms of the pyridazine ring are electrophilic, but direct addition of carbon nucleophiles to the ring is not a commonly reported transformation. This is likely due to the high reactivity of the nitrile groups, which often serve as the primary site of reaction.

However, related systems offer insights into potential reactivity. For instance, the addition of Grignard reagents and organolithium compounds to other pyridazine systems has been documented, leading to the formation of dihydropyridazine (B8628806) derivatives. youtube.com These reactions often proceed via a nucleophilic addition to one of the C=N double bonds within the pyridazine ring.

Furthermore, the concept of conjugate addition can be relevant for α,β-unsaturated carbonyl compounds containing a pyridazine moiety. libretexts.org In such cases, carbon nucleophiles can add to the β-carbon relative to the carbonyl group. While 4,5-pyridazinedicarbonitrile itself does not possess this specific arrangement, the principle of nucleophilic attack on an extended conjugated system is a key concept in understanding its potential reactivity.

It is important to note that the conditions for such reactions, including the choice of solvent and temperature, can significantly influence the outcome and selectivity of the addition. academie-sciences.fr

Transformation Reactions of Nitrile Functionalities on the Pyridazine Scaffold

The two nitrile groups of 4,5-pyridazinedicarbonitrile are key functional handles that can be transformed into a variety of other chemical entities. These transformations are fundamental in organic synthesis and allow for the elaboration of the pyridazine scaffold into more complex molecules with potential applications in medicinal chemistry and materials science.

The reduction of nitriles to primary amines is a well-established and important transformation in organic chemistry. thieme-connect.de This reaction can be achieved using various reducing agents, including metal hydrides like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. thieme-connect.decalvin.edu The resulting aminomethyl groups introduce basic centers into the molecule and provide points for further functionalization, such as amide or sulfonamide formation.

The selective reduction of nitriles in the presence of other functional groups can sometimes be challenging. calvin.edu However, various catalytic systems have been developed to achieve high chemoselectivity. thieme-connect.de For pyridazine derivatives, the presence of the heteroaromatic ring might influence the reaction conditions required for efficient reduction.

Table 1: General Conditions for Nitrile Reduction

| Reagent/Catalyst | Conditions | Product | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Ether or THF, room temperature | Primary Amine | thieme-connect.de |

| Sodium Borohydride (B1222165) (NaBH₄) / Catalyst | Higher temperatures, Ni, Pd, or Co catalysts | Primary Amine | thieme-connect.de |

This table presents general conditions and may require optimization for 4,5-pyridazinedicarbonitrile.

Nitriles can be hydrolyzed to carboxylic acids under either acidic or alkaline conditions. savemyexams.comlumenlearning.comlibretexts.orglibretexts.org This transformation is significant as it converts the nitrile groups into acidic functionalities, which can then participate in a variety of subsequent reactions, such as esterification or amide bond formation.

Acidic Hydrolysis: Heating the nitrile with a dilute acid, such as hydrochloric acid, results in the formation of the corresponding carboxylic acid and an ammonium (B1175870) salt. savemyexams.comlibretexts.orglibretexts.org The reaction proceeds through the initial formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid. libretexts.org

Alkaline Hydrolysis: Refluxing the nitrile with an aqueous solution of a base, like sodium hydroxide, initially produces the carboxylate salt and ammonia (B1221849). savemyexams.comlibretexts.orglibretexts.org Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and obtain the free carboxylic acid. savemyexams.comlibretexts.org

Table 2: General Conditions for Nitrile Hydrolysis

| Conditions | Intermediate | Final Product (after workup) | Reference |

|---|---|---|---|

| Dilute Acid (e.g., HCl), Heat | Amide | Carboxylic Acid | libretexts.orglibretexts.org |

This table presents general conditions and may require optimization for 4,5-pyridazinedicarbonitrile.

Exploration of Chemo-, Regio-, and Stereoselectivity in Transformations

The concepts of chemo-, regio-, and stereoselectivity are crucial in the synthesis of complex molecules derived from 4,5-pyridazinedicarbonitrile. masterorganicchemistry.comyoutube.comresearchgate.net These selectivities determine the outcome of a reaction when multiple reaction sites or pathways are available.

Chemoselectivity refers to the preferential reaction of one functional group over another. masterorganicchemistry.comyoutube.com For example, in a molecule containing both a nitrile and another functional group, a reagent might be chosen to react selectively with only the nitrile. The reduction of nitriles in the presence of a nitro group is an example where chemoselectivity is critical. calvin.edu

Regioselectivity is the preference for a reaction to occur at one position over another. masterorganicchemistry.comyoutube.com In the context of 4,5-pyridazinedicarbonitrile, if a reagent could potentially add to different positions on the pyridazine ring, the regioselectivity of the reaction would determine the major product.

Stereoselectivity describes the preferential formation of one stereoisomer over another. masterorganicchemistry.comyoutube.com While the core of 4,5-pyridazinedicarbonitrile is planar, reactions at the nitrile groups or additions to the ring could potentially create new stereocenters. The stereochemical outcome of such reactions would be of significant interest.

The study of these selectivities in the reactions of 4,5-pyridazinedicarbonitrile is essential for controlling the synthesis of specific target molecules. The choice of reagents, catalysts, and reaction conditions plays a pivotal role in achieving the desired selectivity. nih.govmdpi.com For instance, enzymatic reactions are well-known for their high degree of regio- and stereoselectivity. mdpi.com

Spectroscopic and Structural Characterization of 4,5 Pyridazinedicarbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic compounds, including pyridazine (B1198779) systems. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework. researchgate.netnih.gov For pyridazine derivatives, ¹H and ¹³C NMR are fundamental, while advanced 2D techniques offer deeper insights into complex structures. nih.govbohrium.com

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. mnstate.edu In 4,5-pyridazinedicarbonitrile, the molecule is symmetrical with respect to the C4-C5 bond axis. Consequently, the two protons on the pyridazine ring, H-3 and H-6, are chemically equivalent. This equivalence results in a single signal in the ¹H NMR spectrum. These protons are located on an electron-deficient aromatic ring, causing their signal to appear in the downfield region, typically associated with aromatic protons. scielo.br

For substituted pyridazine derivatives, the chemical shifts and coupling patterns change significantly. For instance, in some 3,6-disubstituted pyridazine derivatives, the proton at C4 can be shielded and appear around 7.02–7.09 ppm, while the C5 proton is observed further downfield at approximately 7.93–8.06 ppm. acs.org The specific chemical shifts for protons on the pyridazine ring generally fall within the 7.0-8.5 ppm range, with the exact position depending on the electronic nature of the substituents. scielo.br

Table 1: Representative ¹H NMR Data for 4,5-Pyridazinedicarbonitrile

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|

Note: The chemical shift value is an approximation based on data for the parent pyridazine and related diazines, adjusted for the strong electron-withdrawing effect of two nitrile groups.

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing information about their chemical environment. libretexts.org The spectrum for 4,5-pyridazinedicarbonitrile is expected to show three distinct signals due to the molecule's symmetry: one for the equivalent C-3 and C-6 carbons, one for the equivalent C-4 and C-5 carbons (to which the nitrile groups are attached), and one for the equivalent carbons of the two nitrile groups.

The chemical shifts in ¹³C NMR are sensitive to the electronic environment. libretexts.org

Nitrile Carbons (-C≡N): These typically resonate in the range of 115–120 ppm. libretexts.orgsavemyexams.com

Aromatic Carbons (C=C/C=N): Carbons in sp² hybridization, such as those in the pyridazine ring, appear in a broad range from approximately 110-160 ppm. savemyexams.com The carbons directly bonded to the electronegative nitrogen atoms and the electron-withdrawing nitrile groups are expected to be shifted downfield.

Table 2: Predicted ¹³C NMR Data for 4,5-Pyridazinedicarbonitrile

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-3, C-6 | 155 - 165 | Aromatic carbons adjacent to ring nitrogen. |

| C-4, C-5 | 125 - 135 | Quaternary carbons bonded to nitrile groups. |

Note: These are estimated ranges based on typical values for pyridazine and nitrile functionalities. libretexts.orglibretexts.orgsavemyexams.com

For more complex derivatives of 4,5-pyridazinedicarbonitrile, or to unambiguously confirm assignments, advanced 2D NMR experiments are indispensable. researchgate.netbohrium.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. While not informative for the parent compound's isolated spin system, it is crucial for assigning protons in substituted derivatives with neighboring protons. bohrium.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. nih.gov For 4,5-pyridazinedicarbonitrile, it would show a correlation between the signal for H-3/H-6 and the signal for C-3/C-6, confirming their direct bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. bohrium.com This is particularly useful for determining stereochemistry and the spatial arrangement of substituents in complex derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The IR spectrum of 4,5-pyridazinedicarbonitrile is dominated by the characteristic absorption of the nitrile functional group.

The key absorption bands are:

C≡N Stretch: The most prominent feature for nitriles is a sharp and strong absorption band in the region of 2260-2220 cm⁻¹. spectroscopyonline.com For aromatic nitriles like 4,5-pyridazinedicarbonitrile, conjugation with the ring system typically shifts this band to the lower end of the range, around 2240-2220 cm⁻¹. spectroscopyonline.com

C-H Stretch: Aromatic C-H stretching vibrations appear at wavenumbers above 3000 cm⁻¹. wikipedia.org

C=C and C=N Ring Stretch: The pyridazine ring itself gives rise to several absorption bands in the 1600-1400 cm⁻¹ region, corresponding to the stretching of C=C and C=N double bonds. wikipedia.orgcore.ac.uk

Table 3: Key IR Absorption Frequencies for 4,5-Pyridazinedicarbonitrile

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Characteristic of C-H bonds on an aromatic ring. wikipedia.org |

| Nitrile C≡N Stretch | 2240 - 2220 | Strong, Sharp | The most diagnostic peak for this molecule. spectroscopyonline.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight and the study of its fragmentation patterns upon ionization. wikipedia.org

For 4,5-pyridazinedicarbonitrile (C₆H₂N₄), the molecular ion peak [M]⁺ would appear at an m/z corresponding to its molecular weight. The fragmentation of pyridazine compounds often involves characteristic losses. scilit.comnih.gov A primary fragmentation pathway for the pyridazine ring is the elimination of a stable dinitrogen molecule (N₂). researchgate.net Other likely fragmentations for 4,5-pyridazinedicarbonitrile could involve the loss of a cyano radical (·CN) or hydrogen cyanide (HCN).

Table 4: Expected Mass Spectrometry Data for 4,5-Pyridazinedicarbonitrile

| Ion | m/z (Mass/Charge) | Possible Identity |

|---|---|---|

| [M]⁺ | 130 | Molecular Ion |

| [M-N₂]⁺ | 102 | Loss of dinitrogen from the pyridazine ring |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, often to four or more decimal places. nih.gov This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. For 4,5-pyridazinedicarbonitrile, HRMS would be used to confirm the molecular formula C₆H₂N₄ by distinguishing its exact mass from other potential formulas with the same nominal mass. arkat-usa.orgresearchgate.net This technique is critical for confirming the identity of newly synthesized compounds. scilit.com

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of 4′-phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine, an intermediate in the synthesis of a phenylterpyridine, reveals a triclinic crystal system with space group P-1. mdpi.com This highlights the detailed structural information that can be obtained, including unit cell dimensions.

Table 1: Representative Crystallographic Data for Pyridazine Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | Triclinic | P-1 | a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å, α = 100.5010(10)°, β = 98.6180(10)°, γ = 103.8180(10)° | mdpi.com |

| 4′-Phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine | Triclinic | P-1 | a = 6.1325(4) Å, b = 8.2667(5) Å, c = 16.052(2) Å, α = 86.829(2)°, β = 82.507(2)°, γ = 84.603(2)° | mdpi.com |

This table presents data for derivatives to illustrate the type of information obtained from X-ray crystallography.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (General spectroscopic method)

Ultraviolet-visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. researchgate.netmatanginicollege.ac.in The absorption of energy excites electrons from lower energy molecular orbitals (like non-bonding n or bonding π orbitals) to higher energy anti-bonding orbitals (π* or σ*). matanginicollege.ac.in The resulting spectrum, a plot of absorbance versus wavelength, provides information about the conjugated systems and the presence of chromophores within the molecule. upi.edu

For pyridazine and its derivatives, the electronic absorption spectra are characterized by π → π* and n → π* transitions. The π → π* transitions are typically of high intensity (large molar absorptivity, ε) and occur at shorter wavelengths, while the n → π* transitions are of lower intensity and appear at longer wavelengths. matanginicollege.ac.in The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the pyridazine ring.

A study on 3,6-disubstituted pyridazine derivatives in acetonitrile (B52724) showed that the position of the maximum absorption wavelength (λmax) is dependent on the electron-donating or electron-withdrawing nature of the substituents. For example, 3,6-dichloropyridazine (B152260) exhibits a λmax at 273.0 nm. peacta.org The introduction of substituents can cause a shift in the absorption maximum to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift). upi.edu

Research on 4,5-substituted pyridazines has also demonstrated the effect of substituents at the 4-position on the UV absorption spectrum of 3,6-dichloropyridazine. nih.gov Furthermore, the electronic spectra of various pyridazine derivatives often display an intramolecular charge transfer (ICT) band in the UV region, indicating π-electron delocalization across the conjugated system. peacta.org

Table 2: UV-Vis Absorption Data for Selected Pyridazine Derivatives in Acetonitrile

| Compound | λmax (nm) | Molar Absorptivity (ε, dm³mol⁻¹cm⁻¹) | Reference |

| 3,6-Dichloropyridazine | 273.0 | 10425 | peacta.org |

| 3-Chloro-6-methoxypyridazine | 278.5 | 19820 | peacta.org |

This table provides examples of UV-Vis data for pyridazine derivatives to illustrate the electronic transitions observed.

Computational and Theoretical Investigations of 4,5 Pyridazinedicarbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for quantum mechanical investigations of molecular systems. q-chem.com It offers a balance between computational cost and accuracy by calculating the electronic structure based on the electron density rather than the complex many-electron wavefunction. q-chem.comepfl.ch This approach is particularly effective for determining ground-state properties, molecular geometries, and reactivity indices. For 4,5-pyridazinedicarbonitrile, DFT calculations can elucidate its fundamental chemical nature.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. schrodinger.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. irjweb.com

For 4,5-pyridazinedicarbonitrile, the HOMO is expected to be distributed over the electron-rich pyridazine (B1198779) ring, particularly the nitrogen atoms with their lone pairs of electrons. The LUMO, conversely, would likely be centered on the electron-withdrawing nitrile groups (-C≡N) and the π-system of the ring. DFT calculations, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, can provide precise energy values for these orbitals. irjweb.com The energy gap determines the lowest energy electronic excitation possible, which can be correlated with UV-Vis spectroscopy data. schrodinger.com A smaller energy gap in a molecule like this suggests it may be a good donor-acceptor semiconductor with potential applications in organic electronics. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for 4,5-Pyridazinedicarbonitrile (Illustrative)

| Parameter | Energy (eV) | Description |

| EHOMO | -7.25 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating capability. |

| ELUMO | -2.80 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting capability. |

| Energy Gap (ΔE) | 4.45 | ELUMO - EHOMO; reflects the molecule's chemical reactivity and kinetic stability. irjweb.com |

To predict how 4,5-pyridazinedicarbonitrile will interact with other chemical species, computational chemists employ reactivity descriptors.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for predicting how different geometries might interact and for identifying regions susceptible to electrophilic and nucleophilic attack. researchgate.netmdpi.com For 4,5-pyridazinedicarbonitrile, the MEP map would show negative potential (typically colored red or yellow) around the nitrogen atoms of the pyridazine ring and the nitrile groups, indicating regions rich in electrons and prone to attack by electrophiles. Regions of positive potential (blue) would be expected around the hydrogen atoms on the ring, marking them as sites for nucleophilic attack.

Fukui Functions: The Fukui function, ƒ(r), is a more quantitative reactivity index derived from DFT that measures the change in electron density at a specific point when an electron is added to or removed from the system. psu.edunih.gov Condensed Fukui functions simplify this by assigning values to each atomic site.

ƒ+(r) indicates susceptibility to a nucleophilic attack (where the molecule accepts an electron).

ƒ-(r) indicates susceptibility to an electrophilic attack (where the molecule donates an electron).

ƒ0(r) predicts reactivity towards a radical attack .

For 4,5-pyridazinedicarbonitrile, the nitrogen atoms of the ring and the nitrile carbons would be expected to have high ƒ+ values, making them the most likely sites for nucleophilic attack. The carbon atoms of the pyridazine ring would likely show the highest ƒ- values, marking them as susceptible to electrophilic attack.

Table 2: Illustrative Condensed Fukui Function Indices (ƒk) for Key Atoms of 4,5-Pyridazinedicarbonitrile

| Atom | ƒ+ (for Nucleophilic Attack) | ƒ- (for Electrophilic Attack) | Site Interpretation |

| N1 | 0.158 | 0.045 | High susceptibility to nucleophilic attack. |

| N2 | 0.161 | 0.048 | High susceptibility to nucleophilic attack. |

| C3 | 0.095 | 0.135 | Susceptible to electrophilic attack. |

| C4 | 0.120 | 0.080 | Site of the nitrile group attachment. |

| C5 | 0.122 | 0.079 | Site of the nitrile group attachment. |

| C6 | 0.093 | 0.138 | Susceptible to electrophilic attack. |

| C(Nitrile1) | 0.145 | 0.030 | Susceptible to nucleophilic attack. |

| N(Nitrile1) | 0.130 | 0.025 | Susceptible to nucleophilic attack. |

Conformational Analysis: 4,5-Pyridazinedicarbonitrile is a relatively rigid planar molecule. Therefore, extensive conformational analysis, which is crucial for flexible molecules, is less critical here. mdpi.com Minor deviations from planarity, such as slight puckering of the ring or rotation of the nitrile groups, could be investigated, but the molecule is expected to have a dominant low-energy planar or near-planar conformation.

Tautomerism: Tautomerism involves the migration of a proton, often accompanied by a shift in double bonds. For the parent 4,5-pyridazinedicarbonitrile, which lacks acidic protons on substituent groups, tautomerism is not a significant consideration. However, if the pyridazine ring were to be reduced, for example, to form dihydropyridazine (B8628806) derivatives, the study of keto-enol or amine-imine tautomerism would become highly relevant. researchgate.netsapub.org Computational methods could predict the relative stability of different tautomeric forms in various environments. conicet.gov.ar

DFT is instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the characterization of transition states—the high-energy structures that connect reactants to products. nih.gov By calculating the structure and energy of a transition state, chemists can determine the activation energy barrier of a reaction, providing insight into its kinetics and mechanism.

For 4,5-pyridazinedicarbonitrile, which can act as a diene or a dienophile, a key area of investigation would be its participation in cycloaddition reactions, such as the Diels-Alder reaction. DFT calculations could be used to:

Model the transition state for the reaction of 4,5-pyridazinedicarbonitrile with a dienophile.

Determine whether the reaction proceeds via a concerted or stepwise mechanism.

Calculate the activation energy, which predicts the feasibility of the reaction under specific conditions.

These calculations involve locating a first-order saddle point on the potential energy surface that corresponds to the transition state structure. nih.gov

Molecular Dynamics (MD) Simulations

While DFT calculations are excellent for static, ground-state properties, Molecular Dynamics (MD) simulations provide insight into the movement and behavior of atoms and molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of interacting atoms, generating a trajectory that reveals the dynamic nature of molecular processes. nih.govarxiv.org

MD simulations can be used to explore the dynamic behavior of 4,5-pyridazinedicarbonitrile, especially in a condensed phase (e.g., in a solvent or interacting with another molecule). ljmu.ac.uk By simulating the molecule over nanoseconds or longer, researchers can observe:

Solvation Effects: How solvent molecules (e.g., water) arrange around the pyridazine and nitrile functionalities and how hydrogen bonds or other non-covalent interactions fluctuate over time.

Intermolecular Interactions: The dynamics of how 4,5-pyridazinedicarbonitrile binds to a target, such as the active site of an enzyme or a material surface. This is crucial in drug discovery and materials science. nih.gov

Vibrational Motions: The characteristic vibrations of the pyridazine ring and nitrile groups at different temperatures.

For a rigid molecule like 4,5-pyridazinedicarbonitrile, large-scale conformational transitions are not expected. However, MD simulations would be invaluable for studying its interactions within a larger, more complex system, revealing dynamic connectivity and stable conformations induced by its environment. nih.gov

Intermolecular Interaction Analysis (e.g., Hirshfeld surface analysis)

The study of intermolecular interactions is crucial for understanding the crystal packing, stability, and physicochemical properties of molecular solids. Hirshfeld surface (HS) analysis is a powerful tool used to visualize and quantify these non-covalent interactions within a crystal structure. nih.govmdpi.com The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, partitioning the space into regions where the electron density of a given molecule is dominant over the sum of densities from all other molecules. pku.edu.cn

The analysis involves mapping various properties onto this surface, most commonly the normalized contact distance (d_norm). The d_norm value is calculated from the distances of any point on the surface to the nearest nucleus inside the surface (d_i) and outside the surface (d_e), and the van der Waals (vdW) radii of the respective atoms. mdpi.com Regions on the d_norm map are color-coded: red spots indicate close contacts (shorter than the sum of vdW radii), blue regions represent longer contacts, and white areas denote contacts around the vdW separation distance. nih.govmdpi.com

While specific Hirshfeld surface analysis data for 4,5-Pyridazinedicarbonitrile is not available in the surveyed literature, an analysis of structurally related heterocyclic compounds containing nitrile and pyridazine moieties allows for a predictive assessment of the principal intermolecular contacts. Given the molecular structure of 4,5-Pyridazinedicarbonitrile (C₆H₂N₄), the primary interactions governing its crystal packing are expected to be H-bond-like contacts involving the nitrogen atoms and various π-interactions.

The expected contributions of the dominant intermolecular contacts for 4,5-Pyridazinedicarbonitrile are summarized in the table below, based on analyses of similar structures. nih.govnih.gov The most significant contributions are anticipated from contacts involving hydrogen atoms (H···H, N···H, and C···H), which is common for organic molecules. nih.gov The presence of nitrogen atoms in the pyridazine ring and in the two nitrile groups suggests that N···H and N···C contacts will play a significant role in the crystal's cohesion. Furthermore, C···C interactions may indicate the presence of π-π stacking, a common feature in the packing of aromatic heterocyclic compounds. nih.gov

Table 1: Predicted Intermolecular Contacts for 4,5-Pyridazinedicarbonitrile from Hirshfeld Surface Analysis

| Interaction Type | Predicted Contribution to Hirshfeld Surface (%) | Description |

| H···H | 40 - 50% | Represents van der Waals forces and is typically the largest contributor for hydrogen-rich molecules. nih.gov |

| N···H / H···N | 15 - 25% | Indicates the presence of weak C–H···N hydrogen bonds, crucial for linking molecules. mdpi.com |

| C···H / H···C | 10 - 20% | Relates to weak hydrogen bonding and van der Waals interactions. mdpi.com |

| C···C | 5 - 10% | Suggests the presence of π-π stacking interactions between pyridazine rings. nih.gov |

| N···C / C···N | 3 - 7% | Highlights interactions between the nitrogen atoms (from the ring and nitriles) and carbon atoms of adjacent molecules. nih.gov |

| N···N | 1 - 3% | Represents close contacts between nitrogen atoms. |

Quantum Chemical Methods for Mechanistic Elucidation

Quantum chemical methods, particularly Density Functional Theory (DFT), are indispensable tools for the detailed elucidation of chemical reaction mechanisms. mdpi.comrsc.org These computational techniques allow for the investigation of potential energy surfaces, the identification of stable intermediates and transition states, and the calculation of activation energies, providing deep insights into reaction pathways and selectivities. mdpi.comnih.gov For a given reaction, quantum chemical calculations can map out the energetic landscape, helping to determine the most favorable mechanistic route from reactants to products. nih.gov

The process of mechanistic elucidation using quantum chemistry typically involves:

Geometry Optimization: The three-dimensional structures of all relevant species (reactants, intermediates, transition states, and products) are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations confirm the nature of the stationary points on the potential energy surface. Reactants and products have all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Energy Calculations: Single-point energy calculations, often with higher-level basis sets, are performed on the optimized geometries to obtain accurate electronic energies. chemrxiv.org These are then corrected for zero-point vibrational energy (ZPVE) and thermal contributions to yield Gibbs free energies (ΔG).

Reaction Pathway Mapping: By connecting the reactants, transition states, and products, a complete energy profile for the proposed mechanism can be constructed. The calculated activation barriers (the energy difference between reactant and transition state) can then be compared to experimental findings. idsi.md

For 4,5-Pyridazinedicarbonitrile, its electron-deficient pyridazine ring and two cyano groups make it a candidate for various reactions, such as nucleophilic additions or cycloadditions. A hypothetical example is its participation as a dienophile in a Diels-Alder reaction with a suitable diene, or as a dipolarophile in a 1,3-dipolar cycloaddition.

Quantum chemical methods could be employed to study the mechanism of such a reaction. For instance, in a [3+2] cycloaddition with an azide, DFT calculations could clarify the regioselectivity and the concerted versus stepwise nature of the mechanism. The calculations would provide the activation free energies for the different possible pathways, allowing for the prediction of the major product. mdpi.com

Table 2: Illustrative DFT Data for a Hypothetical Reaction of 4,5-Pyridazinedicarbonitrile

This table presents representative data for a hypothetical cycloaddition reaction to illustrate the output of a quantum chemical study.

| Species | Description | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

| R | Reactants (4,5-Pyridazinedicarbonitrile + Diene) | 0.0 | 0.0 |

| TS1 | Transition State for Pathway A (endo) | +20.5 | +22.1 |

| TS2 | Transition State for Pathway B (exo) | +23.1 | +24.5 |

| P1 | Product of Pathway A (endo adduct) | -15.2 | -14.0 |

| P2 | Product of Pathway B (exo adduct) | -12.8 | -11.5 |

The data in this illustrative table would suggest that Pathway A is kinetically and thermodynamically favored over Pathway B, due to its lower activation energy (ΔG for TS1) and more stable product (ΔG for P1). Such computational studies are vital for rationalizing experimental outcomes and for designing new, more efficient chemical reactions. rsc.org

Advanced Applications in Functional Materials and Chemical Scaffolds

Pyridazine-Cored Materials in Organic Optoelectronics

The electron-deficient nature of the pyridazine (B1198779) ring makes it a desirable building block for organic semiconducting materials used in various optoelectronic devices. rsc.orgsigmaaldrich.com This intrinsic property facilitates electron transport and can be tuned through chemical modification to achieve desired energy levels and charge-carrier mobilities. nih.gov While specific research on 4,5-Pyridazinedicarbonitrile in these applications is emerging, the broader class of pyridazine-containing materials has demonstrated significant potential.

Organic Field-Effect Transistors (OFETs) are fundamental components of modern electronics, and their performance is highly dependent on the charge-carrier mobility of the organic semiconductor used. nih.govresearchgate.net Pyridazine-based materials are explored as n-type semiconductors in OFETs due to the electron-withdrawing character of the two adjacent nitrogen atoms in the pyridazine ring, which can help in stabilizing negative charge carriers (electrons). The goal is to achieve high mobility, a large on/off ratio, and low threshold voltage for practical applications. nih.govarxiv.org The development of new organic semiconductors, including those with pyridazine cores, is a key area of research to create high-performance OFETs that are low-cost, flexible, and can be fabricated over large areas. rsc.orgnih.gov

In the realm of solar energy, organic photovoltaic (OPV) devices offer the advantages of being lightweight, flexible, and potentially low-cost to manufacture. sigmaaldrich.comrsc.org The efficiency of an OPV cell is critically dependent on the properties of the donor and acceptor materials in the bulk heterojunction. sigmaaldrich.com Pyridazine derivatives can be incorporated into the design of non-fullerene acceptors. rsc.org The electron-deficient pyridazine core can contribute to a lower Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is a crucial parameter for achieving a high open-circuit voltage (Voc) in the photovoltaic device. sigmaaldrich.com The ability to tune the band gap and absorption spectrum of these materials is essential for maximizing the absorption of sunlight and, consequently, the power conversion efficiency. sigmaaldrich.comrsc.org

Organic Light-Emitting Diodes (OLEDs) have become a mainstream technology for displays and are promising for solid-state lighting. mdpi.comjmaterenvironsci.com The performance of an OLED, including its efficiency and color purity, is largely determined by the emissive materials used. rsc.orgnih.gov Pyridazine-containing compounds, particularly in the form of metal complexes, are being investigated for their use as phosphorescent emitters. rsc.org The pyridazine ligand can influence the electronic properties of the complex, affecting the emission color and quantum efficiency. rsc.org For instance, iridium(III) complexes with pyridazine-based ligands have been synthesized and shown to exhibit blue emission, a critical component for full-color displays and white lighting. rsc.orgrsc.org

Table 1: General Role of Pyridazine-Cored Materials in Organic Optoelectronics

| Device | Application Area of Pyridazine Core | Desired Properties |

|---|---|---|

| OFETs | n-type semiconductors | High electron mobility, large on/off ratio, low threshold voltage |

| OPVs | Non-fullerene acceptors | Tunable LUMO energy, broad absorption spectrum, high power conversion efficiency |

| OLEDs | Phosphorescent emitters (as ligands) | High quantum efficiency, specific emission colors (e.g., blue), good color purity |

Integration of 4,5-Pyridazinedicarbonitrile into Supramolecular Assemblies

Supramolecular chemistry, the "chemistry beyond the molecule," focuses on systems composed of multiple molecules held together by non-covalent interactions. csic.esnih.gov These interactions include hydrogen bonding, metal coordination, and π-π stacking. csic.es The design of molecules that can self-assemble into well-defined, functional supramolecular architectures is a major goal in this field. nih.govsemanticscholar.org

While specific studies detailing the integration of 4,5-Pyridazinedicarbonitrile into supramolecular assemblies are not extensively documented, its molecular structure suggests significant potential. The two nitrile (-C≡N) groups are excellent hydrogen bond acceptors and can also coordinate with metal ions. This allows 4,5-Pyridazinedicarbonitrile to act as a versatile building block, or "tecton," in the construction of larger supramolecular structures such as coordination polymers, metal-organic frameworks (MOFs), and hydrogen-bonded networks. The pyridazine ring itself can participate in π-π stacking interactions, further directing the self-assembly process. The predictable geometry and defined interaction sites of 4,5-Pyridazinedicarbonitrile make it an attractive candidate for the rational design of complex, functional supramolecular systems. nih.gov

4,5-Pyridazinedicarbonitrile as a Versatile Building Block in Complex Heterocyclic Synthesis

The reactivity of 4,5-Pyridazinedicarbonitrile makes it a valuable precursor in the synthesis of more complex, fused heterocyclic systems. researchgate.netcrossref.org Fused heterocycles are important scaffolds in medicinal chemistry and materials science. psu.edujpionline.org The dinitrile functionality of 4,5-Pyridazinedicarbonitrile offers a reactive handle for various chemical transformations, allowing for the annulation of additional rings onto the pyridazine core.

A significant application of pyridazine-based building blocks is in the synthesis of pyridazino[4,5-b]carbazoles. researchgate.netcrossref.org These polycyclic aromatic compounds are of interest due to their structural similarity to naturally occurring alkaloids with potential biological activity. researchgate.netjpionline.org The synthesis of these complex structures often involves a series of reactions where a pyridazine derivative is a key intermediate. For example, a common strategy involves the reaction of a carbazole (B46965) precursor with a suitable pyridazine derivative to construct the final fused system. researchgate.netpsu.edu While direct use of 4,5-Pyridazinedicarbonitrile in all published routes is not specified, its dinitrile groups could be chemically transformed (e.g., through reduction or hydrolysis followed by cyclization) to facilitate the fusion of the carbazole ring system. The synthesis of a variety of new pyridazino[4,5-b]carbazoles highlights the modularity of this approach, enabling the creation of a library of related compounds for further investigation. researchgate.netcrossref.org

Table 2: Fused Heterocyclic Systems Derived from or Related to Pyridazine Precursors

| Fused System | Synthetic Approach | Potential Application | Reference |

|---|---|---|---|

| Pyridazino[4,5-b]carbazoles | Cyclization reactions involving carbazole and pyridazine precursors. | Potential antitumor agents, biologically active scaffolds. | researchgate.net, crossref.org |

| Pyrido[3',2':4,5]pyrrolo[3,2,1-jk]carbazole units | Incorporated into Iridium(III) complexes for OLEDs. | Efficient organic light-emitting diodes with narrow emission. | rsc.org |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4,5-Pyridazinedicarbonitrile |

| Pyridazino[4,5-b]carbazoles |

Synthesis of Polyfunctionalized Carbo- and Hetero-Cage Architectures

The construction of complex, three-dimensional carbo- and hetero-cage architectures is a significant endeavor in synthetic chemistry, driven by the unique properties and potential applications of these strained molecules. One powerful strategy for their synthesis is the Diels-Alder reaction, a concerted [4+2] cycloaddition that efficiently creates six-membered rings. libretexts.org In particular, the inverse-electron-demand Diels-Alder (IEDDA) reaction, where an electron-rich dienophile reacts with an electron-poor diene, is a key method for incorporating heteroatoms into complex scaffolds. organic-chemistry.org

The pyridazine nucleus, especially when substituted with electron-withdrawing groups, is an excellent component in these cycloaddition reactions. 4,5-Pyridazinedicarbonitrile, with its two nitrile groups, is a highly electron-deficient system, making it a potent dienophile for reactions with electron-rich dienes to form novel heterocyclic systems. Furthermore, pyridazine derivatives can act as dienes in IEDDA reactions. For instance, a Lewis acid-mediated IEDDA reaction between a 3-monosubstituted s-tetrazine and a silyl (B83357) enol ether yields functionalized pyridazines with high regioselectivity. organic-chemistry.org

A prominent example of cage synthesis involves the reaction of nitrogen-containing heterocycles. 1,2,4-Triazines bearing electron-withdrawing substituents react with cyclo-octa-1,5-diene through an intermolecular Diels-Alder reaction. This is followed by the elimination of a nitrogen molecule, which generates a 2-azadiene intermediate. This intermediate then undergoes a subsequent intramolecular Diels-Alder reaction to produce novel and complex cage compounds. scilit.com This sequential cycloaddition approach demonstrates the utility of electron-deficient azines in building intricate, polycyclic architectures. The inherent stereospecificity of the Diels-Alder reaction allows for precise control over the spatial arrangement of the resulting cage structure. libretexts.org

| Reaction Type | Key Reactants | Intermediate | Product Type | Ref. |

| Inter- / Intramolecular Diels-Alder | 1,2,4-Triazine, Cyclo-octa-1,5-diene | 2-Azadiene | Polycyclic Hetero-Cage | scilit.com |

| Inverse-Electron-Demand Diels-Alder | 3-Monosubstituted s-Tetrazine, Silyl Enol Ether | N/A | Functionalized Pyridazine | organic-chemistry.org |

| Diels-Alder Cycloaddition | Cyclopentadiene Analogs, p-Benzoquinone | N/A | Polycyclic Cage Compound | rsc.org |

Catalytic Applications of Pyridazine-Based Systems

The pyridazine heterocycle is not only a building block for complex molecules but also a valuable ligand scaffold in coordination chemistry and catalysis. mdpi.com The arrangement of its two adjacent nitrogen atoms allows it to act as an effective chelating ligand for various transition metals, influencing the electronic properties and reactivity of the metal center. This has led to the development of pyridazine-based catalytic systems for a range of chemical transformations. Research in this area has grown considerably due to applications in fields such as heterogeneous catalysis. mdpi.com

One significant application is in water oxidation catalysis, a critical process for artificial photosynthesis and renewable energy systems. Researchers have developed a heterogeneous water oxidation catalyst by grafting a dipyridyl-pyridazine precursor onto the surface of SBA-15, a mesoporous silica (B1680970) material. nih.gov Subsequent complexation with an iridium precursor, [IrCp*Cl₂]₂, results in a solid-supported catalyst where the iridium centers are coordinated to the dipyridyl-pyridazine sites. nih.gov This single-site solid catalyst demonstrates high efficiency and stability for chemical water oxidation using cerium(IV) ammonium (B1175870) nitrate (B79036) as the oxidizing agent, and it can be reused for multiple cycles with only a slight decrease in activity. nih.gov

In addition to heterogeneous systems, pyridazine-based ligands are used in homogeneous catalysis. A dinuclear ruthenium(II) N-heterocyclic carbene (NHC) complex, featuring a pyridazine unit linking the two metal centers, has been synthesized and characterized. acs.org This complex exhibits excellent catalytic activity for the oxidation of alkenes, converting them efficiently into the corresponding diketones. acs.org

| Catalyst System | Metal Center | Ligand/Support | Catalyzed Reaction | Key Finding | Ref. |

| Ir@NdppzSBA | Iridium (Ir) | Dipyridyl-pyridazine on SBA-15 silica | Cerium(IV)-driven water oxidation | Efficient and reusable heterogeneous catalyst. nih.gov | nih.gov |

| Dinuclear Ru(II)-NHC Complex | Ruthenium (Ru) | Pyridazine-bridged N-heterocyclic carbene | Oxidation of alkenes to diketones | Excellent catalytic activity in a homogeneous system. acs.org | acs.org |

Development of Pyridazine-Derived Organic Catalysts

Beyond their role in metal-based catalysis, pyridazine derivatives are being explored as purely organic catalysts. The focus of this research is often on creating molecules that can act as highly effective nucleophilic catalysts for reactions such as acyl transfer. researchgate.net The design of such organocatalysts often aims to enhance the Lewis basicity of the nitrogen centers. researchgate.net

Significant research has been conducted on pyridazines featuring amino groups positioned para to the ring nitrogens. researchgate.net In one study, a symmetric N-ethyl derivative was synthesized and its catalytic activity was evaluated in the acetylation of a tertiary alcohol. researchgate.net The results indicated that this pyridazine-based catalyst slightly surpassed the activity of 4-(Dimethylamino)pyridine (DMAP), a widely used and highly efficient nucleophilic catalyst. researchgate.net

Further investigations into the nucleophilicity of these compounds were carried out using competitive reactions with phenacyl bromide as the electrophile. researchgate.net These experiments established that the pyridazine derivatives possessed nucleophilicity that eclipsed that of DMAP. An unsymmetrical N-ethyl derivative was found to have even higher nucleophilicity, highlighting the potential for fine-tuning the catalyst's properties through structural modification. researchgate.net This research demonstrates that the pyridazine scaffold is a viable and potent alternative to more established pyridine-based organocatalysts.

| Catalyst | Test Reaction | Key Finding | Comparison | Ref. |

| Symmetric amino N-Et pyridazine derivative | Acetylation of a tertiary alcohol | Slightly exceeded the catalytic activity of DMAP. | DMAP | researchgate.net |

| Unsymmetric amino N-Et pyridazine derivative | Competitive reaction with phenacyl bromide | Exhibited even higher nucleophilicity than the symmetric derivative and DMAP. | DMAP, Symmetric derivative | researchgate.net |

Future Directions and Emerging Research Paradigms

Rational Design of Next-Generation Pyridazine (B1198779) Scaffolds

The rational design of novel molecules is a cornerstone of modern medicinal chemistry and materials science. For pyridazine derivatives, this involves the strategic modification of the core structure to enhance desired properties, be it biological activity or material function. nih.govnih.gov The pyridazine scaffold is considered a "privileged structure" due to its frequent appearance in biologically active compounds and its advantageous physicochemical properties, such as a high dipole moment. nih.govthieme-connect.com

Design strategies often focus on structure-activity relationship (SAR) studies, which provide insights into how specific structural changes influence a compound's function. nih.govnih.gov For instance, research on pyrazolo[3,4-d]pyridazine-7-one derivatives as Zika virus inhibitors involved molecular modulation by modifying substituents at various positions on the scaffold to enhance antiviral activity. acs.org Similarly, in the development of anticancer agents, pyridazine moieties have been used as core frameworks, with modifications aimed at targeting specific biological processes like tumor metabolism and cell signaling. nih.gov

For 4,5-pyridazinedicarbonitrile, rational design would likely focus on leveraging its distinct electronic properties. The two electron-withdrawing nitrile groups significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making it an excellent electron-acceptor unit. Future designs could involve:

Functionalization at the 3- and 6-positions: Introducing electron-donating groups at these positions would create a "push-pull" system, a common strategy for developing materials with nonlinear optical (NLO) properties or for tuning the energy gap in organic semiconductors. mdpi.comnih.gov

Scaffold Hopping: Replacing the pyridazine core with other heterocycles while retaining the dinitrile functionality to explore new chemical space and intellectual property.

Bioisosteric Replacement: In a medicinal chemistry context, the nitrile groups could be explored as bioisosteres for other functionalities to modulate binding affinity, selectivity, and metabolic stability.

High-Throughput Synthesis and Screening Methodologies

High-throughput screening (HTS) is a critical technology in drug discovery, allowing for the rapid assessment of large numbers of compounds for a specific biological activity. thieme-connect.com This approach has been successfully applied to identify promising pyridazine-based therapeutic agents. For example, HTS of a "soft-focus kinase library" led to the discovery of a novel class of imidazopyridazines with potent antiplasmodial activity against malaria parasites. nih.govresearchgate.net Subsequent optimization of these initial "hits" focused on improving properties like aqueous solubility and metabolic stability while maintaining potency. nih.gov

The development of efficient synthesis methods is crucial to supply the chemical libraries needed for HTS. This often involves creating modular synthetic routes that allow for the rapid generation of a diverse set of derivatives from a common intermediate. For 4,5-pyridazinedicarbonitrile, future work in this area would entail:

Developing robust synthetic protocols for modifying the pyridazine ring, allowing for the creation of a library of derivatives.

Employing automated synthesis platforms to accelerate the production of these compound libraries.

Miniaturizing screening assays to reduce the consumption of reagents and the newly synthesized compounds. nih.gov

The combination of high-throughput synthesis and screening will be essential to systematically explore the structure-activity relationships of 4,5-pyridazinedicarbonitrile derivatives, whether for therapeutic applications or for the discovery of new materials.

Advanced In Silico Methodologies for Predictive Material Design

Computer-aided drug design (CADD) and in silico modeling have become indispensable for accelerating the discovery and optimization process. nih.govauctoresonline.org These computational techniques allow researchers to predict the properties of molecules before they are synthesized, saving significant time and resources. auctoresonline.org For pyridazine derivatives, a range of computational approaches has been employed.

Molecular Docking and Dynamics: These methods are used to predict how a molecule will bind to a biological target, such as a protein receptor. Studies on pyridazine analogs have used docking to screen for muscle relaxant activity against acetylcholine (B1216132) receptors and to design vasorelaxant agents that modulate endothelial nitric oxide synthase (eNOS). nih.govbenthamdirect.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A recent study used a 2D-QSAR model, along with molecular dynamics and docking, to design novel pyridazine derivatives as multi-target agents for Alzheimer's disease. researchgate.net

Density Functional Theory (DFT): DFT calculations are used to predict the electronic structure, conformation, and photophysical properties of molecules. mdpi.comnih.gov This is particularly relevant for designing materials for electronics and photonics.

For 4,5-pyridazinedicarbonitrile, in silico methods will be paramount in predicting its potential in materials science. DFT calculations can be used to model its HOMO/LUMO energy levels, electron distribution, and dipole moment, providing insight into its suitability as an electron-transporting material in organic electronics. researchgate.net These predictive models can guide the synthetic focus toward derivatives with the most promising electronic and photophysical properties.

| Methodology | Application | Predicted Properties/Target | Reference |

|---|---|---|---|

| Molecular Docking, MD Simulations, 2D-QSAR | Design of multi-target agents for Alzheimer's disease | Binding to AChE and Aβ aggregation | researchgate.net |

| Molecular Docking | Screening for muscle relaxant activity | Binding affinity to muscarinic acetylcholine receptors | benthamdirect.com |

| 3D-QSAR, Pharmacophore Generation, Docking | Design of vasorelaxant agents | Modulation of endothelial nitric oxide synthase (eNOS) | nih.gov |

| Density Functional Theory (DFT) | Evaluation of electronic and optical properties | HOMO/LUMO energies, molecular orbitals, NLO response | mdpi.comnih.gov |

| DFT (B3LYP/6-311G(d,p)) | Prediction of photovoltaic parameters | HOMO/LUMO, energy gap, electron injection efficiency for DSSCs | scholarsresearchlibrary.com |

Integration of 4,5-Pyridazinedicarbonitrile into Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. scispace.com MCRs are prized for their high atom economy, operational simplicity, and ability to rapidly generate complex molecules. scispace.comnih.gov Several MCR strategies have been developed for the synthesis of pyridazine-containing heterocyclic systems.